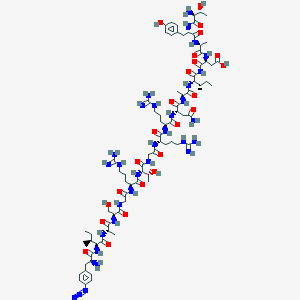
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate and related compounds often involves straightforward routes that enable the introduction of various substituents into the 1,2,4-oxadiazole ring. These synthetic pathways are designed to be mild, yielding bifunctional building blocks capable of further chemical transformations (Ž. Jakopin, 2018). The use of ethyl imidazole-1-carboxylate as a novel carbonylating agent has also been explored for synthesizing highly substituted 1,2,4-oxadiazol-5(4H)-ones, demonstrating the versatility of these compounds in generating biologically interesting heterocycles (K. IndrasenaReddy et al., 2017).
Molecular Structure Analysis
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate's molecular structure has been characterized using various spectroscopic techniques, including FTIR, NMR, and sometimes X-ray crystallography. These studies reveal detailed information about the compound's geometric parameters, vibrational assignments, and chemical shifts, offering insights into the molecular interactions and stability of the compound (Muhammad Haroon et al., 2018).
Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
-
Applications
- Anticancer : Oxadiazoles have shown potential in medicinal applications as anticancer agents .
- Vasodilator : They have also been used as vasodilators .
- Anticonvulsant : Oxadiazoles have shown potential as anticonvulsant agents .
- Antidiabetic : They have been used in the treatment of diabetes .
- Anti-infective : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Miscellaneous Applications : There are other miscellaneous applications of oxadiazoles .
-
Methods of Application or Experimental Procedures
- The specific methods of application or experimental procedures would depend on the specific application. For example, in medicinal applications, these compounds would typically be administered in a suitable form (such as a pill or injection), and their effectiveness would be evaluated using standard clinical trial procedures .
-
Results or Outcomes
-
Agricultural Applications
-
Optical Properties
-
Drug Development
-
Antibiotic Resistance
-
Agricultural Applications
-
Optical Properties
-
Drug Development
-
Antibiotic Resistance
Safety And Hazards
properties
IUPAC Name |
ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHHQVOADRTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616219 | |
| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
121562-09-2 | |
| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121562-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)




![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)





